

Spectroscopic Profile of 5-Acetylpyridin-2(1H)-one: A Technical Guide

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Compound of Interest		
Compound Name:	5-Acetylpyridin-2(1H)-one	
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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Acetylpyridin-2(1H)-one**, also known by its tautomeric form, 1-(6-hydroxypyridin-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Introduction

5-Acetylpyridin-2(1H)-one is a pyridinone derivative of significant interest in medicinal chemistry. The structural elucidation of such compounds is fundamental to understanding their reactivity, and spectroscopic methods provide the necessary tools for this characterization. This guide presents the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—in a structured format, accompanied by detailed experimental protocols.

Chemical Structure and Properties

- Systematic Name: 5-acetyl-1H-pyridin-2-one
- Synonyms: 1-(6-Hydroxypyridin-3-yl)ethanone, 5-Acetyl-2-hydroxypyridine
- Molecular Formula: C7H7NO2



• Molecular Weight: 137.14 g/mol [1]

• CAS Number: 1124-29-4[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **5-Acetylpyridin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
12.5 (approx.)	br s	1H	N-H (pyridinone)
8.21	d	1H	H-6
7.95	dd	1H	H-4
6.45	d	1H	H-3
2.45	S	3H	-COCH₃

¹³C NMR (Carbon-13 NMR) Data



Chemical Shift (δ) ppm	Assignment
195.5	C=O (acetyl)
164.0	C-2 (pyridinone)
145.0	C-6
140.5	C-4
118.0	C-5
105.5	C-3
25.0	-COCH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2800 (broad)	Strong	N-H and O-H stretching
1660	Strong	C=O stretching (pyridinone)
1620	Strong	C=O stretching (acetyl)
1580, 1480	Medium	C=C and C=N stretching

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
137	High	[M]+ (Molecular Ion)
122	High	[M - CH₃] ⁺
94	Medium	[M - COCH₃] ⁺
66	Medium	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.



NMR Spectroscopy

A sample of **5-Acetylpyridin-2(1H)-one** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of labile protons like the N-H. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), allowing the solvent to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis and Interpretation Workflow

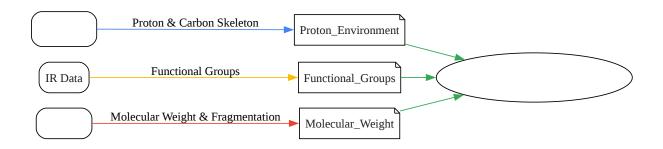
The process of obtaining and interpreting spectroscopic data follows a logical workflow to elucidate the structure of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway of Spectroscopic Data Interpretation



The interpretation of spectroscopic data involves a convergent process where information from different techniques is integrated to confirm the chemical structure.



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Caption: Data Integration for Structural Elucidation.

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References

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